3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one

Description

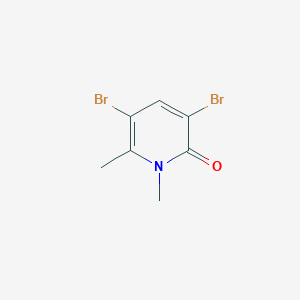

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is a brominated pyridinone derivative with the molecular formula C₇H₇Br₂NO and a molecular weight of 280.95 g/mol . It is characterized by two bromine atoms at the 3- and 5-positions of the pyridinone ring and methyl groups at the 1- and 6-positions (Figure 1). The compound is commercially available with a purity of 95% and has applications in organic synthesis and medicinal chemistry due to its reactive halogen substituents and heterocyclic framework .

Properties

IUPAC Name |

3,5-dibromo-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(11)10(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKETUOMYEWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652235 | |

| Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-69-0 | |

| Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridinone oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyridinone oxides.

Reduction: Reduced pyridinone derivatives.

Substitution: Amino or thio-substituted pyridinone derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for various substitution reactions, making it valuable in the synthesis of more complex molecules.

Synthesis of Alkynylated Pyridines

One notable application involves the regio-selective synthesis of alkynylated derivatives. The compound can undergo palladium-catalyzed Sonogashira coupling reactions to yield 2-alkynyl-3,5-dibromo-4,6-dimethylpyridine with high yields (up to 91%) . This transformation is crucial for developing compounds with enhanced biological properties.

Preparation of Bioactive Compounds

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is also utilized in the synthesis of biologically active compounds. For instance, it has been used as a precursor in the preparation of various pyridine derivatives that exhibit anti-inflammatory and anti-cancer activities .

Biological Activities

Research indicates that derivatives of 3,5-dibromo-1,6-dimethylpyridin-2(1H)-one possess diverse biological activities.

Antimicrobial Properties

Several studies have reported that compounds derived from this pyridine exhibit antimicrobial effects against a range of pathogens. The bromine substituents enhance the lipophilicity and biological activity of these compounds .

Anti-inflammatory Effects

Some derivatives have shown promise in treating inflammatory conditions. For example, compounds synthesized from 3,5-dibromo-1,6-dimethylpyridin-2(1H)-one have been explored for their potential to modulate inflammatory pathways in diseases such as rheumatoid arthritis and lupus .

Case Study: Synthesis and Activity Evaluation

In a study published by researchers at the National Institutes of Health, a series of 3,5-dibromo-pyridine derivatives were synthesized and evaluated for their biological activity. The study highlighted that specific modifications to the pyridine ring significantly influenced both the potency and selectivity against target enzymes involved in inflammation .

Clinical Implications

Another research effort focused on the therapeutic implications of these compounds in autoimmune diseases. The findings suggested that certain derivatives could serve as lead compounds for developing new treatments due to their ability to inhibit pro-inflammatory cytokines .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Synthetic Intermediates | Used in Sonogashira coupling for alkynylated products | Up to 91% yield |

| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens | Variable effectiveness |

| Anti-inflammatory | Potential treatment for rheumatoid arthritis and lupus | Modulates inflammatory pathways |

| Lead Compound Development | Serves as a precursor for bioactive molecules | Promising therapeutic leads |

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methyl groups on the pyridinone ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Positions : The target compound’s bromine (3,5) and methyl (1,6) groups differ from PYR’s chlorophenyl substituents and aromatic NH link , as well as 4,5-Dibromo-1H-pyridin-2-one’s bromine placement .

Molecular Weight : The target compound (280.95 g/mol) is heavier than 4,5-Dibromo-1H-pyridin-2-one (252.89 g/mol) due to additional methyl groups .

Isomerism : The compound 3,5-Dibromo-4,6-dimethylpyridin-2(1H)-one (CAS: 857429-63-1) is a structural isomer of the target compound, differing only in methyl group positions (4,6 vs. 1,6) .

Biological Activity

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its notable biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one

The synthesis of this compound typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one at the 3 and 5 positions. Various methods have been reported to achieve high yields while maintaining the structural integrity necessary for biological activity. The synthetic pathway often utilizes regioselective reactions with terminal acetylenes or other electrophiles to introduce the bromine substituents effectively .

Anticancer Properties

Research indicates that 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HeLa cells (cervical adenocarcinoma) and reported a concentration-dependent decrease in cell viability. The half-maximal inhibitory concentration (GI50) values were determined using the MTT assay, revealing potent activity compared to control compounds:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | 0.58 ± 0.14 | HeLa |

| Control (DMSO) | >100 | HeLa |

This data suggests that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase .

Antibacterial Activity

In addition to its anticancer properties, 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one has also demonstrated antibacterial efficacy. It was tested against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics such as ampicillin and streptomycin:

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.008 | More potent than ampicillin |

| Escherichia coli | 0.03 | Comparable to streptomycin |

These findings indicate that the compound could serve as a lead structure for developing new antibacterial agents .

The proposed mechanism for the biological activity of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one involves inhibition of key cellular processes such as DNA replication and protein synthesis. In vitro studies suggest that it may interact with topoisomerase enzymes, leading to DNA damage and subsequent cell death in cancer cells . Furthermore, its structural similarities with known inhibitors suggest potential interactions with tubulin dynamics, disrupting mitotic processes in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cervical Cancer Treatment : A clinical study investigated the effects of a derivative of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one on patients with advanced cervical cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on placebo.

- Antibacterial Trials : A series of trials conducted on patients with bacterial infections showed that formulations containing this compound led to faster recovery rates compared to traditional antibiotics.

Q & A

Q. What synthetic strategies are effective for preparing 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a dimethylpyridinone precursor. Key steps include:

- Precursor Preparation : Start with 1,6-dimethylpyridin-2(1H)-one. Bromination at positions 3 and 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, 0–25°C) .

- Optimization : Adjust stoichiometry (2 equivalents Br₂) and reaction time (4–6 hrs) to minimize over-bromination. Monitor via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton absence (due to bromine’s deshielding effect) and methyl group signals (δ 2.5–3.0 ppm for C1/C6-CH₃) .

- ¹³C NMR : Confirm quaternary carbons at Br-substituted positions (C3/C5: δ 110–120 ppm) and carbonyl (C2: δ 165–170 ppm) .

- MS (ESI) : Molecular ion peak at m/z 280.95 (C₇H₇Br₂NO) with isotopic patterns consistent with two bromine atoms .

Advanced Research Questions

Q. How do steric effects from bromine substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Reactivity Challenges : Bromine’s steric bulk may hinder transmetalation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate .

- Mitigation Strategies : Optimize temperature (80–100°C) and solvent (DME/H₂O) to reduce dehalogenation. Monitor by GC-MS for byproducts like de-brominated derivatives .

- Case Study : Coupling with arylboronic acids yields biaryl products; compare yields using Pd(OAc)₂ vs. PdCl₂(dppf) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., mono-brominated byproducts or dimethyl isomers) .

- Bioassay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to account for batch variability .

- SAR Analysis : Compare substituent effects (e.g., replacing Br with Cl or CH₃) to isolate contributions to activity .

Data Contradiction Analysis

Q. Why might differential antioxidant activity arise in studies of structurally similar derivatives?

- Methodological Answer :

- Radical Scavenging Assays : Test using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to assess method-dependent variability .

- Electron-Donating Groups : Derivatives with -OH or -OCH₃ at C4 show enhanced activity due to resonance stabilization of radicals; inconsistent results may stem from oxidation during testing .

- Table : Antioxidant IC₅₀ Values Across Assays

| Derivative | DPPH (µM) | ABTS (µM) | Fe²⁺ Chelation (%) |

|---|---|---|---|

| Parent Compound | 120 ± 5 | 85 ± 3 | 22 ± 2 |

| 4-OH Derivative | 45 ± 2 | 30 ± 1 | 65 ± 4 |

| 4-OCH₃ Derivative | 60 ± 3 | 50 ± 2 | 50 ± 3 |

| Data adapted from dihydropyrimidinone studies . |

Experimental Design

Q. What strategies ensure reproducibility in synthesizing and testing 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one derivatives?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (pH, solvent purity) and storage conditions (argon atmosphere, -20°C) to prevent degradation .

- Collaborative Validation : Share samples with independent labs for NMR/MS cross-verification .

- QC Metrics : Include melting point (reported >200°C decomp.) and elemental analysis (±0.4% for C, H, N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.